molecular formula C4H14N3O2S2+ B12351596 diazanium;2-[dithiocarboxy(methyl)amino]acetate

diazanium;2-[dithiocarboxy(methyl)amino]acetate

Cat. No.: B12351596
M. Wt: 200.3 g/mol
InChI Key: BNZQESGTMHPWNZ-UHFFFAOYSA-O
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Description

Diazanium;2-[dithiocarboxy(methyl)amino]acetate is a complex organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (R−N+≡N) attached to an organic moiety. The specific structure of this compound includes a dithiocarboxy group and a methylamino group, making it a unique and versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;2-[dithiocarboxy(methyl)amino]acetate typically involves the reaction of an aromatic amine with nitrous acid in the presence of a strong acid like hydrochloric acidThe reaction conditions are usually mild, and the process can be carried out at low temperatures to ensure the stability of the diazonium compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Diazanium;2-[dithiocarboxy(methyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as halides, cyanides, and hydroxides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, azo compounds, and various functionalized derivatives. These products are valuable in different fields, including dye manufacturing, pharmaceuticals, and materials science .

Scientific Research Applications

Diazanium;2-[dithiocarboxy(methyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diazanium;2-[dithiocarboxy(methyl)amino]acetate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with aromatic compounds. This reactivity makes it a valuable tool in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazonium salts such as benzenediazonium chloride and p-toluenediazonium sulfate. These compounds share the diazonium functional group but differ in their specific structures and reactivity .

Uniqueness

Diazanium;2-[dithiocarboxy(methyl)amino]acetate is unique due to the presence of the dithiocarboxy and methylamino groups, which impart distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, including advanced materials and pharmaceuticals .

Properties

Molecular Formula

C4H14N3O2S2+

Molecular Weight

200.3 g/mol

IUPAC Name

diazanium;2-[dithiocarboxy(methyl)amino]acetate

InChI

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3/p+1

InChI Key

BNZQESGTMHPWNZ-UHFFFAOYSA-O

Canonical SMILES

CN(CC(=O)[O-])C(=S)S.[NH4+].[NH4+]

Origin of Product

United States

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